Anoectosterol

Description

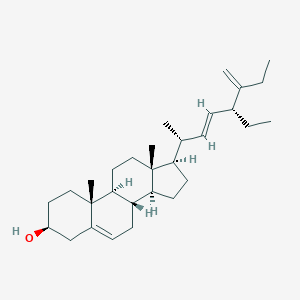

Structure

3D Structure

Properties

CAS No. |

159934-00-6 |

|---|---|

Molecular Formula |

C30H48O |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylideneoct-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H48O/c1-7-20(3)22(8-2)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h9-11,21-22,24-28,31H,3,7-8,12-19H2,1-2,4-6H3/b10-9+/t21-,22-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |

InChI Key |

SFQXJRUERXRORW-LVVYUBKHSA-N |

SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)CC |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)CC |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)CC |

Synonyms |

26-methylstigmasta-5,22,25(27)-trien-3-ol anoectosterol |

Origin of Product |

United States |

Natural Occurrence and Botanical Sources of Anoectosterol

Isolation and Characterization from Anoectochilus Species

The genus Anoectochilus, commonly known as marbled jewel orchids, is the primary and most well-documented source of Anoectosterol. wikipedia.org This genus comprises approximately fifty species of terrestrial, perennial herbs characterized by their dark, velvety leaves with contrasting veins. wikipedia.org These orchids are widespread throughout tropical regions, from India and the Himalayas to Southeast Asia. academicjournals.org

Initial research led to the successful isolation and characterization of Anoectosterol from various Anoectochilus species. Notably, Anoectochilus koshunensis and Anoectochilus roxburghii have been identified as prominent sources of this compound. plantaedb.comresearchgate.net Anoectochilus koshunensis, found in Taiwan and the Ryukyu Islands, is distinguished by its dark green leaves with golden nerves. plantaedb.com Anoectochilus roxburghii, also known as the "King Medicine" in China, has a broader distribution across southern China, Japan, Sri Lanka, India, and Nepal. academicjournals.org The isolation of Anoectosterol from these species has been a pivotal step in understanding its chemical properties and natural distribution.

Identification within Diverse Medicinal Orchid Genera

Beyond the Anoectochilus genus, scientific investigations have revealed the presence of Anoectosterol and other secondary metabolites in a variety of other medicinal orchid genera. encyclopedia.pubnih.gov The Orchidaceae family is one of the largest and most diverse in the plant kingdom, with a long history of use in traditional medicine, particularly in China. encyclopedia.pubnih.gov Genera such as Bletilla, Liparis, Dendrobium, Calanthe, Coelogyne, and Cymbidium are recognized for their medicinal properties, which are attributed to their rich phytochemical profiles. academicjournals.orgencyclopedia.pubniscpr.res.inchfcau.org.in

While direct isolation of Anoectosterol from all these genera may not be extensively documented, the study of secondary metabolites in these orchids is an active area of research. encyclopedia.pubnih.gov The types and quantities of these compounds, including sterols, alkaloids, flavonoids, and phenanthrenes, are known to vary significantly between species and even different parts of the same plant, influencing their therapeutic quality. encyclopedia.pubnih.govactascientific.com

Presence in Vascular Epiphytic Medicinal Plants

Anoectosterol has also been noted in the broader context of vascular epiphytic medicinal plants. nih.govresearchgate.net Epiphytes are plants that grow on other plants without being parasitic, deriving moisture and nutrients from the air, rain, and debris accumulating around them. core.ac.uk This unique ecological niche has led to the evolution of distinct biochemical pathways and the production of a diverse array of secondary metabolites. core.ac.uk

The Orchidaceae family constitutes a significant portion of vascular epiphytes. nih.govresearchgate.net A comprehensive review of 185 medicinal epiphytic plant species highlighted the importance of orchids in traditional medicine. nih.gov While the review encompasses a wide range of compounds, the presence of sterols like β-sitosterol is common across many epiphytic species, suggesting that other steroidal compounds like Anoectosterol could also be present in this diverse group of plants. core.ac.ukmdpi.com The study of the chemical composition of these epiphytes is ongoing, with the potential to uncover new sources of Anoectosterol and other valuable phytochemicals. nih.govcore.ac.uk

Environmental and Cultivation Factors Influencing Anoectosterol Accumulation

The concentration of Anoectosterol and other secondary metabolites in medicinal plants is not static but is influenced by a multitude of environmental and cultivation factors. d-nb.infomaxapress.com These factors can significantly impact the physiological and biochemical processes within the plant, leading to variations in the production and accumulation of these compounds. d-nb.info

Key environmental factors include:

Light: Light intensity, quality (wavelength), and duration (photoperiod) can affect a plant's secondary metabolism. maxapress.comoregonstate.edu

Temperature: Temperature fluctuations can modulate the synthesis of secondary metabolites, with optimal ranges existing for specific compounds. maxapress.comoregonstate.edufrontiersin.org

Water Availability: Drought stress can induce the production of certain secondary metabolites as a defense mechanism. maxapress.comnih.gov

Soil Composition and Salinity: The nutrient profile and salinity of the soil can influence the biosynthesis of secondary metabolites. maxapress.comfrontiersin.org

Biotic Factors: Interactions with pathogens, herbivores, and symbiotic fungi can trigger the production of defense-related compounds. maxapress.com

Understanding these factors is crucial for optimizing the cultivation of medicinal plants to enhance the yield of desired compounds like Anoectosterol. d-nb.info

Advanced Methodologies for Natural Product Sourcing and Characterization

The sourcing and characterization of natural products like Anoectosterol have been revolutionized by advanced analytical techniques. Modern methodologies allow for the precise identification and quantification of compounds even in complex mixtures.

Some of the key techniques include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in separating individual compounds from plant extracts.

Spectroscopic Methods: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the chemical structure of isolated compounds.

Hyphenated Techniques: The combination of chromatography and spectrometry, such as GC-MS and LC-MS, provides a comprehensive analysis of the chemical profile of a plant.

Furthermore, molecular biology techniques are increasingly being used for the authentication of medicinal plant species. pensoft.net DNA barcoding, for instance, can help in the accurate identification of Anoectochilus species, ensuring the quality and consistency of the source material for Anoectosterol extraction. pensoft.net Chemical profiling, in conjunction with these molecular tools, provides robust evidence for the quality control of medicinal plants. pensoft.netmdpi.com

Biosynthesis of Anoectosterol: Pathways, Genetics, and Engineering

Postulated Biosynthetic Precursors and Intermediate Metabolites

The biosynthesis of anoectosterol, as a plant steroid, is presumed to follow the well-established terpenoid pathway. This pathway generates a vast array of natural products from simple five-carbon building blocks. The synthesis begins with primary metabolism, where acetyl-coenzyme A (acetyl-CoA) serves as the fundamental precursor. nih.gov

The pathway proceeds through several key stages:

Formation of Isoprene Units: Acetyl-CoA is converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). This conversion occurs via one of two major pathways in plants: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, or the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.gov

Assembly of Squalene (B77637): IPP and DMAPP units are sequentially condensed to form larger prenyl pyrophosphates, such as geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head in a reductive dimerization reaction catalyzed by squalene synthase to produce squalene (C30). britannica.com

Cyclization and Diversification: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by an oxidosqualene cyclase (OSC) enzyme to form the foundational polycyclic steroid skeleton, such as cycloartenol (B190886) in plants. Following cyclization, a series of "tailoring" reactions—including oxidations, reductions, hydroxylations, and glycosylations, often catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes—modify the steroid core to produce the final diverse structures, including anoectosterol. nih.gov

While the general pathway is understood, the specific intermediate metabolites that are direct precursors to anoectosterol, following the initial formation of the steroid backbone, have not been empirically detailed in published research. Identifying these specific intermediates would require targeted isotopic labeling studies and metabolite profiling in anoectosterol-producing organisms.

Table 1: Postulated Precursors and Key Intermediates in Anoectosterol Biosynthesis This table is based on the generally accepted pathway for plant steroid biosynthesis.

| Compound | Role | Originating Pathway |

|---|---|---|

| Acetyl-CoA | Primary Precursor | Central Carbon Metabolism |

| Isopentenyl Pyrophosphate (IPP) | C5 Isoprene Building Block | MVA or MEP Pathway |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 Isoprene Building Block | MVA or MEP Pathway |

| Farnesyl Pyrophosphate (FPP) | C15 Intermediate | Terpenoid Pathway |

| Squalene | C30 Linear Precursor | Terpenoid Pathway |

| 2,3-Oxidosqualene | Cyclization Substrate | Terpenoid Pathway |

| Cycloartenol (Postulated) | Initial Tetracyclic Core | Steroid Pathway |

Enzymatic Steps and Gene Clusters Implicated in Anoectosterol Biosynthesis

The biosynthesis of a complex natural product like anoectosterol is a multi-step process, with each step catalyzed by a specific enzyme. The genes encoding these enzymes are often physically co-located on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.gov This clustering facilitates the co-regulation of all genes required to produce the final compound.

While the specific BGC for anoectosterol has not yet been identified, its structure can be predicted based on known steroid biosynthesis pathways. Key enzymes expected to be encoded within a putative anoectosterol BGC include:

Squalene synthase: Catalyzes the formation of squalene from farnesyl pyrophosphate.

Squalene epoxidase: Converts squalene to 2,3-oxidosqualene.

Oxidosqualene cyclase (OSC): Forms the foundational polycyclic steroid skeleton.

Tailoring Enzymes: A suite of enzymes, most notably cytochrome P450s (CYPs), dehydrogenases, reductases, and potentially glycosyltransferases, that perform the final structural modifications to generate anoectosterol. nih.gov

The identification of BGCs is now commonly achieved through genome mining using bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and plantiSMASH, which can predict the locations of BGCs in sequenced genomes based on the presence of key biosynthetic enzyme domains. secondarymetabolites.orgbioinformatics.nl Analysis of the genome of an anoectosterol-producing plant with these tools would be the first step toward implicating a specific gene cluster in its biosynthesis.

In Vitro Biosynthesis and Chemoenzymatic Approaches to Anoectosterol Production

Once the enzymes of the anoectosterol pathway are identified and characterized, they can be utilized for production outside of a living organism.

In Vitro Biosynthesis: This approach involves using isolated and purified enzymes (or cell-free extracts) to catalyze the conversion of precursors into the final product in a reaction vessel. researchgate.net For example, the tailoring enzymes responsible for the final modifications of the steroid core could be produced recombinantly and used to convert a generic steroid scaffold into anoectosterol. This method offers precise control over reaction conditions and avoids the metabolic complexity and competing pathways of a living cell.

Chemoenzymatic Synthesis: This strategy combines the strengths of traditional chemical synthesis and enzymatic catalysis. nih.gov A complex molecular core can be efficiently assembled using chemical methods, and then enzymes are used to perform challenging, late-stage modifications with high stereo- and regioselectivity that are difficult to achieve chemically. nih.gov A potential chemoenzymatic route to anoectosterol could involve the chemical synthesis of a suitable steroid intermediate, followed by one or more enzymatic steps—using, for example, specific hydroxylases identified from the native plant—to complete the synthesis. researchgate.net

Strategies for Metabolic Engineering and Synthetic Biology to Enhance Anoectosterol Yield

The low abundance of many valuable secondary metabolites like anoectosterol in their native plant sources often limits their large-scale availability. Metabolic engineering and synthetic biology offer powerful strategies to overcome this limitation by optimizing production in a controlled biological system. nih.govnih.gov

Key strategies that could be applied to enhance anoectosterol yield include:

Pathway Engineering in the Native Host:

Silencing Competing Pathways: Using gene-editing tools like CRISPR/Cas9 to down-regulate or knock out pathways that divert precursors away from anoectosterol biosynthesis can increase the metabolic flux towards the target compound.

Heterologous Production in Microbial Chassis:

Pathway Reconstruction: The entire anoectosterol biosynthetic gene cluster can be transferred into a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. These microorganisms are well-characterized, grow rapidly, and are amenable to industrial-scale fermentation. nih.gov

Precursor Supply Enhancement: The central metabolism of the microbial host can be re-engineered to increase the intracellular pools of essential precursors like acetyl-CoA and the isoprenoid building blocks IPP and DMAPP, thereby driving production. rsc.org

Process Optimization: Fermentation conditions, including media composition and environmental parameters, can be optimized to maximize the yield, rate, and titer of anoectosterol. sagentia.com

The application of these synthetic biology and metabolic engineering tools holds the promise of creating sustainable and economically viable production platforms for anoectosterol and other valuable plant-derived molecules. nih.govadlittle.com

Synthetic Methodologies and Chemical Derivatization of Anoectosterol

Total Synthesis Routes for Anoectosterol

A comprehensive search of scientific databases reveals a notable absence of reported total synthesis routes for Anoectosterol. The total synthesis of a natural product is a significant undertaking that not only provides access to larger quantities of the compound for biological studies but also confirms its structure and allows for the creation of novel analogs. core.ac.uk The complex stereochemistry of the steroid nucleus and the specific functionality of Anoectosterol's side chain would require a carefully designed synthetic strategy.

General approaches to steroid synthesis, such as those involving intramolecular Diels-Alder reactions or biomimetic cyclizations of polyene precursors, could theoretically be adapted for the construction of the Anoectosterol core. tandfonline.comthieme-connect.com However, the specific stereochemical control required to replicate the natural product's architecture, particularly at the multiple chiral centers of the steroid skeleton, presents a considerable challenge that has yet to be addressed for this specific target. numberanalytics.comacs.org

Semi-synthetic Modification Strategies of Naturally Derived Anoectosterol

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a common strategy to produce derivatives with altered or enhanced biological activities. core.ac.uk For Anoectosterol, which can be isolated from its natural source, semi-synthetic modifications could offer a more direct route to novel compounds.

Potential modifications could target the hydroxyl group on the A-ring or the unique functionalities within the side chain. However, specific studies detailing such modifications on the Anoectosterol scaffold are not currently available. Research on the semi-synthesis of other steroids, such as brassinosteroids or lanosterol (B1674476) derivatives, demonstrates the potential for introducing new functional groups and altering the side chain, but these methods have not been explicitly applied to Anoectosterol. mdpi.comresearchgate.net

Design and Synthesis of Structurally Simplified Anoectosterol Analogues

The design and synthesis of structurally simplified analogues can be a powerful tool to identify the key pharmacophoric elements of a natural product. nih.gov By creating simpler versions of the molecule, chemists can often achieve more efficient syntheses while retaining or even improving biological activity.

For Anoectosterol, simplified analogues could involve modifications to the complex side chain or alterations to the steroid's four-ring system. Such studies would be invaluable for understanding its structure-activity relationships. Regrettably, the scientific literature does not currently contain reports on the design or synthesis of such simplified Anoectosterol analogues.

Stereochemical Control and Regioselectivity in Anoectosterol Synthesis

Any future synthesis of Anoectosterol or its derivatives would need to masterfully address the challenges of stereochemical control and regioselectivity. The steroid nucleus possesses multiple stereocenters, and their precise three-dimensional arrangement is crucial for biological function. numberanalytics.com Achieving the correct stereochemistry is a hallmark of modern steroid synthesis. acs.org

Furthermore, regioselectivity—the control of reactivity at different positions on the molecule—would be critical for any selective modifications of the Anoectosterol structure. tandfonline.com For instance, selectively reacting with the A-ring hydroxyl group without affecting the side chain, or vice versa, would require carefully chosen reagents and reaction conditions. While general principles of regioselective reactions on steroid skeletons are well-established, their specific application to Anoectosterol remains an open area of research. nih.govresearchgate.net

Investigation of Anoectosterol S Biological Mechanisms of Action

Cellular and Subcellular Modulations Induced by Anoectosterol in In Vitro Systems

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, have provided initial insights into how Anoectosterol affects cells. Key observations include the induction of apoptosis and cell cycle arrest.

Apoptosis: Apoptosis is a form of programmed cell death, a natural and orderly process for removing damaged or unnecessary cells. nih.govnih.gov The process is executed by a family of proteases called caspases. nih.gov There are two main pathways leading to apoptosis: the extrinsic (or death receptor) pathway and the intrinsic (or mitochondrial) pathway. mdpi.comcreative-diagnostics.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular components, leading to the characteristic features of apoptosis. creative-diagnostics.com The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, with some members promoting apoptosis (e.g., Bax, Bak) and others inhibiting it (e.g., Bcl-2, Bcl-xL). nih.govfrontiersin.org The dysregulation of apoptosis is a hallmark of cancer, often leading to uncontrolled cell proliferation and resistance to therapies. nih.gov Studies have shown that some natural compounds can induce apoptosis in cancer cells by modulating these pathways. mdpi.com

Cell Cycle Arrest: The cell cycle is a series of events that takes place in a cell as it grows and divides. It is tightly regulated by checkpoints that ensure the fidelity of DNA replication and cell division. nih.gov If damage is detected, the cell cycle can be halted, a process known as cell cycle arrest, to allow for repair or to initiate apoptosis if the damage is too severe. frontiersin.org Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their cyclin partners. oncotarget.com The p53 tumor suppressor protein plays a crucial role in inducing cell cycle arrest and apoptosis in response to cellular stress. oncotarget.com For instance, the chalcone (B49325) derivative 1C was found to induce cell cycle arrest at the G2/M phase in ovarian cancer cells, an effect linked to the generation of reactive oxygen species (ROS). mdpi.com Similarly, Prunetrin has been shown to arrest the cell cycle in the G2/M phase in liver cancer cells. mdpi.com

Elucidation of Signaling Pathways Perturbed by Anoectosterol

Cellular signaling pathways are complex networks that transmit information from the cell's exterior to its interior, dictating fundamental cellular responses. nih.gov The perturbation of these pathways is a common mechanism by which bioactive compounds exert their effects. Key pathways implicated in the action of various natural compounds, and therefore of potential relevance to Anoectosterol, include the PI3K/Akt, MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. cellsignal.comkegg.jpgenome.jp It is activated by various stimuli, such as growth factors, which leads to the production of phosphatidylinositol-3,4,5-triphosphate (PIP3). kegg.jp PIP3 recruits and activates Akt, which in turn phosphorylates a multitude of downstream targets to mediate its effects. kegg.jpnih.gov Dysregulation of the PI3K/Akt pathway, often through mutations in components like PIK3CA or loss of the tumor suppressor PTEN, is frequently observed in cancer, making it a significant therapeutic target. cellsignal.comreactome.org

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another essential signaling cascade that transduces extracellular signals into intracellular responses, controlling processes like proliferation, differentiation, and stress responses. news-medical.netmdpi.com The pathway consists of a three-tiered kinase module: a MAPKKK, a MAPKK, and a MAPK. mdpi.comscienceopen.com There are several distinct MAPK pathways, including the ERK1/2, JNK, and p38 MAPK pathways, which are activated by different stimuli and regulate specific cellular outcomes. mdpi.comscienceopen.com For example, the ERK1/2 pathway is often activated by growth factors and promotes cell proliferation, while the JNK and p38 pathways are typically activated by stress signals and can be involved in apoptosis. mdpi.com The modulation of MAPK pathways is a common mechanism of action for various compounds. researchgate.net

NF-κB Signaling Pathway: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the immune response, inflammation, and cell survival. oatext.comnih.govwikipedia.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. wikipedia.org This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. nih.govwikipedia.org Aberrant or constitutive activation of NF-κB is linked to various chronic diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention. oatext.comnih.govnih.gov

Assessment of Anoectosterol's Effects in Advanced In Vitro Models (e.g., 3D cell cultures, organoids)

While traditional two-dimensional (2D) cell cultures have been foundational in biological research, they often fail to replicate the complex microenvironment of living tissues. biocompare.com Advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged to bridge this gap.

Mechanistic Studies Employing Omics Technologies (e.g., proteomics, metabolomics, lipidomics)

Omics technologies offer a global view of molecules within a biological system, providing a powerful approach for mechanistic studies. These technologies include proteomics, metabolomics, and lipidomics, which are often based on mass spectrometry (MS) in combination with liquid chromatography (LC). nih.govpsu.edu

Proteomics is the large-scale study of proteins, their structures, functions, and interactions within a cell or organism. psu.edu Quantitative proteomics can compare protein abundance between different states, such as healthy versus diseased tissue, to identify proteins and pathways affected by a particular condition or treatment. psu.edu

Metabolomics focuses on the complete set of small-molecule metabolites within a biological sample. mdpi.comresearchgate.net It provides a snapshot of the metabolic state of a cell and can reveal changes in biochemical pathways in response to a stimulus. psu.edu

Lipidomics is a sub-field of metabolomics that specifically analyzes the entire lipid profile (the lipidome). mdpi.comresearchgate.net Given the crucial roles of lipids in cell membranes, signaling, and energy storage, lipidomics can provide valuable insights into cellular function and disease. researchgate.net

Integrating these omics approaches can provide a comprehensive, multi-layered understanding of the biological perturbations caused by a compound like Anoectosterol. frontiersin.org

Characterization of Anoectosterol's Biochemical Effects in Isolated Systems

To pinpoint the direct molecular targets of a compound, researchers often use isolated biochemical systems. These cell-free assays allow for the study of a compound's effect on a specific protein, such as an enzyme or a receptor, without the complexity of a whole-cell environment.

For example, an electrophoretic mobility shift assay (EMSA) can be used to determine if a compound directly inhibits the binding of a transcription factor, like NF-κB, to its DNA target sequence. oatext.com Other assays can measure the inhibition of enzyme activity, such as the phosphorylation activity of a specific kinase. By isolating the components, these studies can determine if a compound's effect is direct or indirect. This level of investigation is crucial for understanding the precise molecular mechanism of action.

Structure Activity Relationship Sar Studies of Anoectosterol and Its Analogues

Computational Approaches to Anoectosterol SAR Analysis (e.g., QSAR, molecular docking)

In the absence of specific studies on Anoectosterol, this subsection outlines how computational techniques could theoretically be employed to analyze its structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ontosight.ainih.gov For Anoectosterol, a hypothetical QSAR study would involve the synthesis or isolation of a series of its analogues with varied structural features. The biological activity of each analogue would be determined through in vitro assays. Subsequently, various molecular descriptors for each compound would be calculated, including:

Electronic properties: such as charge distribution and dipole moment.

Steric properties: like molecular volume and surface area.

Hydrophobic properties: for instance, the partition coefficient (logP).

Topological indices: which describe molecular connectivity.

A mathematical model would then be generated to correlate these descriptors with the observed biological activity. Such a model could predict the activity of new, unsynthesized Anoectosterol derivatives, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. academicjournals.orgnih.gov If a biological target for Anoectosterol were identified, molecular docking could provide significant insights into its binding mode. The process would involve:

Obtaining a three-dimensional structure of the target protein, either through experimental methods like X-ray crystallography or through homology modeling.

Computationally placing the Anoectosterol molecule into the active site of the target protein.

Using a scoring function to estimate the binding affinity and identify the most stable binding pose.

This would help in visualizing the key interactions, such as hydrogen bonds and hydrophobic interactions, between Anoectosterol and the target. The results could then guide the design of analogues with improved binding affinity.

A hypothetical data table illustrating the type of data generated from a molecular docking study is presented below.

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Anoectosterol | -8.5 | Tyr123, Phe254 | Hydrogen Bond, Hydrophobic |

| Analogue A | -9.2 | Tyr123, Phe254, Arg127 | Hydrogen Bond, Hydrophobic, Ionic |

| Analogue B | -7.8 | Phe254 | Hydrophobic |

This table is a hypothetical representation and not based on actual experimental data.

Identification of Pharmacophoric Elements Critical for Anoectosterol's Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. qmclab.com Identifying the pharmacophore of Anoectosterol would be crucial for designing new active compounds. Based on its sterol structure, the following features could be considered as potential pharmacophoric elements:

The 3β-hydroxyl group: This is a common feature in bioactive steroids and likely acts as a hydrogen bond donor or acceptor.

The steroid nucleus: The rigid, tetracyclic ring system provides a specific three-dimensional scaffold that is essential for fitting into a binding pocket.

The side chain at C-17: The length, flexibility, and presence of double bonds and methyl groups in the side chain are critical for modulating activity and selectivity.

Pharmacophore modeling software could be used to generate a 3D model of these critical features. This model could then be used to screen large databases of chemical compounds to identify novel scaffolds that possess the same essential features as Anoectosterol but with different chemical structures. nih.gov

Correlating Structural Modifications with In Vitro Biological Responses

The core of any SAR study is to synthesize or isolate analogues and test their biological activity to establish a correlation. For Anoectosterol, systematic modifications could be made to its structure, and the resulting changes in in vitro activity would be measured. While specific studies on Anoectosterol are lacking, general principles for steroidal compounds can be applied.

Hypothetical modifications and their expected impact on biological response are outlined below:

| Structural Modification | Potential Impact on Biological Response |

| Esterification of the 3β-hydroxyl group | May alter solubility and cell permeability, potentially acting as a prodrug. |

| Alteration of the side chain length | Could affect binding affinity and selectivity for the target protein. |

| Introduction of new functional groups | Adding hydrogen bond donors/acceptors or charged groups could enhance binding affinity. |

| Modification of the steroid ring system | Changes to the ring structure could alter the overall shape and rigidity of the molecule, impacting its fit within a binding site. |

These correlations would be invaluable for understanding which parts of the molecule are essential for its biological effects. jst.go.jp

Rational Design Principles for Enhanced or Modified Bioactivity

Rational drug design aims to develop new molecules with improved biological activity based on an understanding of the SAR. encyclopedia.pubmdpi.com Based on the hypothetical studies described above, several rational design principles for Anoectosterol analogues could be proposed:

Target-Specific Modifications: Once a biological target is identified, the binding pocket can be mapped out. Modifications can then be designed to optimize interactions with specific amino acid residues in the binding site. For example, if a polar residue is present, an analogue with a corresponding hydrogen-bonding group could be synthesized.

Scaffold Hopping: Using the identified pharmacophore, entirely new molecular scaffolds could be designed that maintain the key pharmacophoric features but have different core structures. This can lead to the discovery of novel classes of compounds with potentially improved properties.

The ultimate goal of these rational design strategies is to create new chemical entities based on the Anoectosterol structure with enhanced potency, selectivity, and pharmacokinetic properties.

Identification and Validation of Anoectosterol S Molecular Targets

Target Identification Strategies for Anoectosterol

Identifying the specific molecular partners of a compound like Anoectosterol is the foundational step in understanding its biological effects. Modern drug discovery employs several sophisticated strategies for this purpose, which are broadly categorized into direct and indirect methods.

Affinity-Based Probes: A primary direct method involves the use of affinity-based probes. frontiersin.org This strategy would require synthesizing a modified version of the Anoectosterol molecule. This "probe" typically incorporates two key features: a reactive group that can form a covalent bond with its target protein upon interaction, and a reporter tag (like biotin (B1667282) or a fluorescent dye). When introduced to a complex biological sample (e.g., cell lysate), the Anoectosterol probe would bind to its target(s). The reporter tag then allows for the isolation, enrichment, and subsequent identification of these target proteins, often using techniques like mass spectrometry. frontiersin.org

Chemical Genetics: This approach uses small molecules as probes to perturb protein function in a manner analogous to traditional genetic mutations. amegroups.cn In a "forward chemical genetics" screen, a library of compounds could be tested for their ability to induce a specific phenotype in cells or an organism. If Anoectosterol were identified as a hit in such a screen, the subsequent challenge would be to identify its direct molecular target responsible for the observed effect. amegroups.cn Conversely, a "reverse chemical genetics" approach would involve testing Anoectosterol against a panel of known protein targets to identify any interactions.

Currently, specific studies employing affinity-based probes or chemical genetics to identify the molecular targets of Anoectosterol have not been reported in peer-reviewed literature.

Functional Characterization of Anoectosterol-Target Interactions

Once a potential molecular target is identified, the next critical step is to characterize the functional consequences of their interaction. This involves determining how Anoectosterol modulates the target's activity.

Enzyme Inhibition: If the identified target is an enzyme, researchers would perform enzyme inhibition assays. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of Anoectosterol to determine if it acts as an inhibitor. nih.gov Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insight into how Anoectosterol interacts with the enzyme. nih.gov While enzyme inhibition is a common mechanism for natural products, specific enzymatic targets for Anoectosterol have not been characterized.

Receptor Binding: If the target is a receptor, receptor binding assays are essential. nih.gov These are typically conducted using a radiolabeled or fluorescently tagged ligand known to bind to the receptor. The assay measures the ability of Anoectosterol to displace the labeled ligand, which allows for the calculation of its binding affinity (often expressed as an IC50 or Ki value). nih.gov Such studies can determine whether Anoectosterol acts as an agonist, antagonist, or allosteric modulator of the receptor. Although other sterols are known to bind to nuclear receptors and G protein-coupled receptors, specific receptor binding data for Anoectosterol is not currently available. nih.govresearchgate.net

Confirmation of Target Engagement via Biochemical and Cellular Assays

Identifying a target and characterizing its interaction in a simplified system is not sufficient; it is crucial to confirm that the compound engages its target within a more complex biological environment, such as living cells.

Biochemical Assays: These assays utilize cell extracts or purified components to measure the direct effect of the compound on the target's activity or on downstream signaling events. nih.govmdpi.com For example, if Anoectosterol were found to inhibit a specific kinase, a biochemical assay could measure the phosphorylation of that kinase's known substrate in a test tube.

Cellular Assays: These assays are performed on intact cells and are designed to measure a physiological response that is dependent on the target's function. nih.govmdpi.com For instance, if Anoectosterol is hypothesized to target a protein involved in apoptosis, a cellular assay could measure markers of programmed cell death in cells treated with the compound. nih.gov The use of cellular thermal shift assays (CETSA) is another powerful technique to confirm direct target engagement in a cellular context. Despite the availability of these well-established methods, there is a lack of published studies that apply them to confirm the molecular target engagement of Anoectosterol.

Network Pharmacology Analysis of Anoectosterol-Mediated Target Modulation

Network pharmacology is a computational approach that integrates data from systems biology, bioinformatics, and polypharmacology to understand the complex interactions between drugs, their targets, and disease pathways. amegroups.cn This in silico method is particularly useful for natural products, which often interact with multiple targets. nih.gov

The process typically involves:

Predicting Potential Targets: Using computational databases and algorithms, potential molecular targets for Anoectosterol would be predicted based on its chemical structure. nih.gov

Constructing Networks: The predicted targets are then used to build protein-protein interaction (PPI) networks and drug-target-disease networks.

Pathway Analysis: These networks are analyzed to identify key proteins (hubs) and biological pathways (e.g., GO and KEGG pathways) that are most likely to be modulated by Anoectosterol. frontiersin.org

Advanced Methodological Considerations in Anoectosterol Research

Sophisticated Analytical Techniques for Anoectosterol Isolation and Purity Assessment

The effective isolation and characterization of Anoectosterol from its natural sources, such as Buddleja davidii, necessitates the use of advanced analytical methods to ensure high purity and accurate structural elucidation. researchgate.net The initial step typically involves extraction using solvents like ethanol, followed by partitioning to separate compounds based on polarity. nih.govjst.go.jp

Modern chromatographic techniques are central to the isolation and purification process. A multi-step approach is often employed to handle the complexity of crude plant extracts.

Macroporous Adsorption Resins: These are used for the initial enrichment of target compounds from crude extracts. researchgate.net For instance, resins like NKA-II have been used to increase the purity of compounds from crude extracts significantly. researchgate.net

Column Chromatography: Silica gel and polyamide column chromatography are standard procedures for the separation of fractions obtained from the initial enrichment. researchgate.net

Counter-Current Chromatography (CCC): This is a support-free liquid-liquid partition chromatography technique that is particularly effective for separating structurally similar compounds from complex natural products. researchgate.net Techniques such as linear gradient counter-current chromatography combined with elution-extrusion mode can achieve high purity of target compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, especially in its preparative form, is the gold standard for the final purification of compounds like Anoectosterol to a high degree of purity (>95%). researchgate.net Analytical HPLC is used to assess the purity of the isolated compound. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive technique can be used for the determination and quantification of bioactive compounds in plant extracts, offering significant advantages in speed and resolution over traditional HPLC. mdpi.com

Once isolated, the structural identification of Anoectosterol is confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are indispensable for the complete structural elucidation of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry provides precise molecular weight and formula, aiding in identification. jst.go.jp

The following table outlines a potential workflow for the isolation and purity assessment of Anoectosterol.

| Step | Technique | Purpose |

| 1. Extraction | Solvent Extraction (e.g., 95% Ethanol) | To obtain a crude extract from the plant material. nih.gov |

| 2. Enrichment | Macroporous Adsorption Resin Chromatography | To concentrate Anoectosterol and remove bulk impurities. researchgate.net |

| 3. Fractionation | Silica Gel & Polyamide Column Chromatography | To separate the enriched extract into simpler fractions based on polarity. researchgate.net |

| 4. Purification | Preparative HPLC / Counter-Current Chromatography | To isolate Anoectosterol to a high degree of purity. researchgate.net |

| 5. Purity Check | Analytical HPLC | To confirm the purity of the final isolated compound. researchgate.net |

| 6. Structure ID | NMR Spectroscopy & Mass Spectrometry | To definitively identify the chemical structure of Anoectosterol. jst.go.jp |

High-Throughput Screening Platforms for Anoectosterol and Its Derivatives

High-throughput screening (HTS) is a drug discovery process that utilizes automation and miniaturization to rapidly test thousands to millions of compounds for a specific biological activity. nih.govnuvisan.com This approach allows for the efficient identification of "hits" from a compound library that can be further developed into therapeutic leads. nih.govox.ac.uk For Anoectosterol, HTS platforms would be invaluable for exploring its full therapeutic potential and that of its synthetically derived analogs.

A typical HTS workflow for Anoectosterol would involve:

Library Generation: Creation of a compound library centered around the Anoectosterol scaffold. This would include the purified natural product and a diverse set of derivatives generated through combinatorial or parallel synthesis.

Assay Development: Designing a robust and sensitive biological assay in a miniaturized format (e.g., 384- or 1536-well plates). nuvisan.com The assay must be compatible with automated liquid handling and detection systems. ox.ac.uk

Automated Screening: Using robotic systems to dispense the compound library into the assay plates and perform the necessary incubation and reagent addition steps. nuvisan.com

Data Acquisition and Analysis: Employing automated plate readers (e.g., for fluorescence, luminescence, or absorbance) to measure the assay signal. nih.gov Specialized software is then used to process the large datasets, identify active hits, and calculate potency metrics like IC₅₀ values. nuvisan.com

Quantitative HTS (qHTS) is an advanced iteration that tests compounds at multiple concentrations, providing concentration-response curves in the primary screen. researchgate.net This approach reduces the rate of false positives and negatives and provides a richer dataset for hit prioritization. researchgate.net HTS platforms can be used to screen Anoectosterol and its derivatives against a wide array of targets, including enzymes, receptors, ion channels, and whole-cell models, to uncover novel biological activities. nih.gov

Bioinformatic and Chemoinformatic Applications in Anoectosterol Research

Bioinformatics and chemoinformatics are computational disciplines that transform data into knowledge for making faster and better decisions in drug discovery. wikipedia.org These in silico techniques are crucial for guiding experimental research on Anoectosterol, saving time and resources. eujournal.orgresearchgate.net

Chemoinformatics focuses on the storage, retrieval, and analysis of chemical information.

Virtual Libraries: Chemoinformatic tools can be used to design and generate virtual libraries of Anoectosterol derivatives with diverse physicochemical properties. wikipedia.org

Virtual Screening: These virtual libraries can be screened against computational models of biological targets (e.g., protein crystal structures) through molecular docking to predict binding affinity and identify promising candidates for synthesis. biotecnika.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of Anoectosterol derivatives with their biological activity. researchgate.net These models can then predict the activity of novel, unsynthesized compounds, guiding the design of more potent analogs. researchgate.net

Bioinformatics involves the use of computational tools to analyze and interpret biological data. cancer.gov

Target Identification: If Anoectosterol shows a desirable effect in a cell-based assay, bioinformatics can help identify its molecular target. For example, analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) in cells treated with Anoectosterol can reveal the biological pathways it modulates. nih.gov

Pathway Analysis: Tools like Gene Set Enrichment Analysis (GSEA) can identify which signaling or metabolic pathways are significantly affected by Anoectosterol treatment, providing insight into its mechanism of action. nih.gov

Network Analysis: Bioinformatics tools can construct and analyze protein-protein interaction networks to understand the broader biological context of Anoectosterol's target(s). nih.gov

Development of Novel In Vitro Assays for Anoectosterol Activity Profiling

To comprehensively profile the biological activities of Anoectosterol, a panel of diverse and mechanistically informative in vitro assays is required. While research on the genus Anoectochilus has highlighted antioxidant, hepatoprotective, and antibacterial activities for various extracts and compounds, specific assays for Anoectosterol would need to be systematically applied. nih.govnih.gov

Development of novel assays could focus on:

Anti-inflammatory Activity:

Macrophage-based Assays: Using cell lines like RAW 264.7, assays can measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and cytokines (e.g., TNF-α, IL-6, IL-1β) upon stimulation with lipopolysaccharide (LPS).

Enzyme Inhibition Assays: Cell-free assays to determine the direct inhibitory effect of Anoectosterol on key inflammatory enzymes like cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX).

Anticancer Activity:

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cell health (e.g., cytotoxicity, apoptosis, cell cycle arrest, nuclear morphology) in various cancer cell lines treated with Anoectosterol.

3D Spheroid Models: Moving beyond 2D cell culture, testing Anoectosterol on 3D tumor spheroids provides a more physiologically relevant model to assess its ability to penetrate tumor tissue and induce cell death.

Hepatoprotective Activity:

Primary Hepatocyte Assays: Evaluating the ability of Anoectosterol to protect primary cultured rat hepatocytes from damage induced by toxins like carbon tetrachloride (CCl₄) or acetaminophen, by measuring the leakage of enzymes such as GOT and GPT. nih.gov

Metabolic Disease Profiling:

Adipogenesis Assays: Using preadipocyte cell lines like 3T3-L1 to assess whether Anoectosterol can inhibit or promote the differentiation of fat cells.

Glucose Uptake Assays: Measuring the effect of Anoectosterol on glucose uptake in muscle cells or adipocytes to screen for potential anti-diabetic properties.

By employing these advanced assays, a detailed biological activity profile for Anoectosterol can be constructed, guiding further preclinical development.

Future Perspectives and Emerging Research Avenues for Anoectosterol

Overcoming Challenges in Large-Scale and Sustainable Anoectosterol Production

The transition from laboratory-scale synthesis or extraction of Anoectosterol to large-scale, commercially viable production presents a set of complex challenges. These hurdles are common for many biopharmaceuticals and complex natural products and must be addressed to unlock the therapeutic potential of Anoectosterol. nih.gov Key challenges include ensuring process scalability, maintaining batch-to-batch consistency, and achieving cost-effectiveness. nih.gov

Sustainable production is another critical consideration. This involves developing environmentally friendly extraction and purification processes, exploring biosynthetic pathways through metabolic engineering in microbial or plant-based systems, and optimizing synthetic routes to reduce waste and energy consumption. The development of stable, high-yielding recombinant cell lines remains a primary goal for manufacturers of complex biological molecules. nih.gov

| Challenge | Potential Solution |

| Process Scalability | Transition from adherent cell cultures to suspension cultures in large-scale bioreactors. nih.gov |

| Consistency & Quality Control | Implementation of Process Analytical Technologies (PAT) and Quality by Design (QbD) principles for real-time monitoring and control. |

| Cost-Effectiveness | Optimization of cell culture media and purification methods; development of high-yield stable cell lines. nih.gov |

| Sustainability | Development of biosynthetic production platforms (e.g., yeast, E. coli); green chemistry approaches for synthesis. |

| Purification Complexity | Advancement in chromatography resins and continuous purification methods to improve efficiency and yield. |

Exploration of Undiscovered Biological Mechanisms and Novel Molecular Targets

While initial research has illuminated some of the biological activities of Anoectosterol, a vast landscape of its mechanistic action remains to be explored. Future research will need to delve deeper into the specific molecular interactions that underpin its effects. Techniques such as network pharmacology and molecular docking, which have been used to elucidate the mechanisms of similar phytosterols (B1254722) like fucosterol (B1670223), could be instrumental. nih.gov These computational approaches can help predict potential protein targets by analyzing large datasets of genomic, proteomic, and clinical data. nih.govnih.gov

Identifying novel molecular targets is crucial for expanding the therapeutic applications of Anoectosterol. This involves moving beyond the currently known pathways and employing unbiased screening approaches. For instance, fucosterol has been shown to interact with targets like MAPK1, EGFR, and GRB2, thereby influencing biological processes such as apoptosis and cell proliferation. nih.gov A similar in-depth analysis for Anoectosterol could reveal its role in pathways related to inflammation, immune response, and neuronal survival, as has been suggested for other phytosterols. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Anoectosterol Discovery

In the context of Anoectosterol research, AI and ML can be applied to:

Target Identification: AI algorithms can analyze biological data to identify and validate new potential protein targets for Anoectosterol. nih.govambrosiaventures.co

De Novo Design: Generative models can design novel analogues of Anoectosterol with improved potency, selectivity, and pharmacokinetic properties. ambrosiaventures.co

Predictive Modeling: Machine learning models, such as graph neural networks, can predict the physicochemical properties, biological activity, and potential toxicity of Anoectosterol derivatives, reducing the need for extensive initial laboratory screening. astrazeneca.com

Clinical Trial Optimization: AI can help in designing more efficient clinical trials by identifying patient populations most likely to respond to treatment with Anoectosterol. nih.gov

| Application Area | AI/ML Tool/Technique | Potential Impact on Anoectosterol Research |

| Target Identification | Machine Learning, Deep Learning | Analysis of genomic and proteomic data to predict novel molecular targets. nih.gov |

| Lead Optimization | Generative Adversarial Networks (GANs) | Design of new Anoectosterol derivatives with enhanced therapeutic properties. ambrosiaventures.co |

| Property Prediction | Graph Neural Networks | Accurate prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. astrazeneca.com |

| Data Analysis | Natural Language Processing (NLP) | Mining scientific literature to uncover new connections and hypotheses. nih.govnih.gov |

Potential of Anoectosterol as a Chemical Biology Probe for Fundamental Biological Processes

Beyond its direct therapeutic potential, Anoectosterol can serve as a valuable tool for basic scientific research. By developing it into a chemical probe, scientists can investigate and dissect fundamental biological pathways with high precision. nih.govmdpi.com A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein target. nih.gov

To be an effective probe, Anoectosterol or its derivatives would need to be modified, for example, by incorporating reporter groups (like fluorescent tags) or reactive groups for covalent labeling of its target proteins. mdpi.com Such probes would enable researchers to:

Identify Direct Binding Partners: Unambiguously identify the cellular targets of Anoectosterol through techniques like activity-based protein profiling (ABPP). mdpi.com

Visualize Cellular Localization: Track the distribution of Anoectosterol within cells and tissues to understand where it exerts its effects.

Dissect Signaling Pathways: Precisely control the activity of specific pathways in a temporal and spatial manner, providing insights into complex biological processes. mdpi.com

Strategic Directions for Multidisciplinary Collaborative Research on Anoectosterol

The complexity of advancing a natural product like Anoectosterol from discovery to clinical application necessitates a highly collaborative, multidisciplinary approach. nih.gov Strategic research directions should focus on integrating expertise from diverse fields to overcome the multifaceted challenges.

Key areas for collaboration include:

Chemistry and Engineering: Synthetic chemists can work on developing scalable and sustainable synthetic routes, while chemical and biomedical engineers can focus on optimizing large-scale production in bioreactors and developing effective drug delivery systems.

Biology and Pharmacology: Cell biologists, molecular biologists, and pharmacologists are needed to elucidate the mechanisms of action, identify molecular targets, and conduct preclinical efficacy studies.

Computational Science and Data Science: Experts in AI, machine learning, and bioinformatics can analyze large datasets, build predictive models, and guide experimental design, thereby accelerating the entire research and development process. nih.govstanford.edu

Clinical Research: Collaboration with clinicians will be essential for designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of Anoectosterol in humans.

By fostering a collaborative environment, the scientific community can more effectively navigate the path toward realizing the full therapeutic and scientific potential of Anoectosterol.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Anoectosterol in plant extracts?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for structural elucidation. NMR provides stereochemical details (e.g., coupling constants for hydroxyl groups), while HPLC-MS quantifies purity and molecular weight. Validate results with cross-referenced spectral databases and replicate analyses across independent labs to ensure reproducibility .

Q. How should researchers design in vitro experiments to assess Anoectosterol’s bioactivity (e.g., anti-inflammatory effects)?

- Methodological Answer : Employ cell-based assays (e.g., LPS-induced macrophage models) with appropriate controls (e.g., untreated cells and positive controls like dexamethasone). Standardize Anoectosterol concentrations using dose-response curves (0.1–100 µM) and measure cytokine levels (IL-6, TNF-α) via ELISA. Ensure blinding during data collection to minimize bias, and report inter-assay variability (<15%) .

Q. What protocols ensure the stability of Anoectosterol during extraction and storage?

- Methodological Answer : Store crude extracts at −80°C under nitrogen gas to prevent oxidation. Use lyophilization for solvent removal instead of heat-based methods. Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 30 days) and quantify active compound retention using HPLC-UV at λ_max = 210 nm .

Advanced Research Questions

Q. How can conflicting data on Anoectosterol’s pharmacokinetics (e.g., bioavailability in rodent vs. human models) be resolved?

- Methodological Answer : Conduct species-specific comparative studies using isotopic labeling (e.g., ¹⁴C-Anoectosterol) to track absorption and metabolism. Pair in vivo data with in silico modeling (e.g., PBPK models) to account for interspecies differences in gut microbiota and enzyme expression. Validate findings through meta-analysis of existing datasets, applying heterogeneity tests (I² > 50% indicates significant inconsistency) .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity in Anoectosterol studies?

- Methodological Answer : Use nonlinear regression models (e.g., probit or log-logistic) to calculate LD₅₀ and benchmark dose (BMD) values. Apply Bayesian hierarchical models to account for inter-study variability in toxicity endpoints (e.g., hepatotoxicity markers). Report 95% confidence intervals and conduct sensitivity analyses to identify confounding variables (e.g., solvent carriers) .

Q. How can researchers address discrepancies in reported mechanisms of action (e.g., AMPK vs. NF-κB pathway activation)?

- Methodological Answer : Perform pathway-specific knockdown experiments (e.g., siRNA targeting AMPKα) in parallel with luciferase-based NF-κB reporter assays. Use orthogonal validation methods like Western blotting for phosphorylated proteins and transcriptomic profiling (RNA-seq) to identify dominant signaling nodes. Publish raw data in repositories like Figshare to enable independent reanalysis .

Data Presentation and Reproducibility

Q. What criteria should be met when publishing spectral data for novel Anoectosterol derivatives?

- Methodological Answer : Include full NMR assignments (¹H, ¹³C, DEPT, HSQC, HMBC), HR-MS data (m/z with <5 ppm error), and chromatograms (HPLC purity ≥95%). Provide crystallographic data (CCDC accession numbers) for X-ray structures. Deposit raw spectral files in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.